N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O3S/c1-13-8-10-26(11-9-13)30(28,29)16-5-2-14(3-6-16)19(27)25-18-12-15(20(22,23)24)4-7-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCMKVZFLRFYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and any relevant case studies or research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C25H23ClF3N4O2
- Molecular Weight : 474.91 g/mol
The structure features a chloro and trifluoromethyl group on the phenyl ring, which may influence its biological interactions and pharmacological properties.
This compound primarily interacts with various biological targets, including:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly affecting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies indicate that it binds selectively to the inactive conformation of CDK6, impacting cell proliferation pathways .
- G Protein-Coupled Receptors (GPCRs) : The compound may also modulate GPCR activity, which plays a significant role in cellular signaling and homeostasis. This interaction can lead to downstream effects such as altered gene expression and cellular responses .
Biological Activity
Research findings highlight several aspects of the biological activity of this compound:
- Antitumor Activity : Case studies have demonstrated that this compound exhibits significant antitumor properties in various cancer cell lines. For instance, it has been noted to induce apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death .
- Inhibition of Drug Resistance : The compound has shown promise in reversing multidrug resistance (MDR) in cancer treatment. By inhibiting efflux pumps that expel chemotherapeutic agents from cells, it enhances the efficacy of conventional therapies .
- Cytotoxic Effects : In vitro studies reveal that this compound exhibits cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Case Studies
Several studies have documented the effects of this compound in clinical and preclinical settings:
- Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound resulted in a marked decrease in viability among MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- Multidrug Resistance Reversal : Another investigation focused on the compound's ability to enhance the effectiveness of doxorubicin in resistant cancer cell lines, suggesting that it could be a valuable adjunct therapy for patients facing drug resistance .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Studies indicate that compounds with similar structural features often demonstrate activity against various microbial strains, including bacteria and fungi. The presence of the sulfonamide group is linked to enhanced antimicrobial efficacy, making it a point of interest for further exploration in treating infections .
- Anticancer Potential : Research has shown that derivatives of compounds containing piperidine and sulfonamide moieties exhibit cytotoxic effects against cancer cell lines. This suggests that N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide may also possess anticancer properties, warranting further investigation into its mechanisms of action against tumor cells .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions:
| Step | Description |
|---|---|
| 1 | Formation of the piperidine derivative through alkylation reactions. |
| 2 | Introduction of the sulfonamide group via sulfonation techniques. |
| 3 | Final coupling reaction to attach the chloro-trifluoromethyl phenyl group. |
Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
Several studies have investigated compounds similar to this compound:
- A study on related sulfonamide derivatives showed potent activity against mycobacterial strains, indicating potential use as antimicrobial agents .
- Another research effort highlighted the cytotoxic effects of structurally similar compounds against various cancer cell lines, suggesting a pathway for developing novel anticancer therapies .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-5-(trifluoromethyl)phenyl moiety facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
For example, reaction with 3-morpholin-4-ylpropylamine in DMF at 120°C replaces the chlorine atom, forming derivatives with enhanced solubility . The trifluoromethyl group stabilizes the transition state by electron withdrawal, accelerating NAS.
Sulfonamide Group Reactivity
The 4-(4-methylpiperidin-1-yl)sulfonyl group participates in hydrolysis and condensation:
Hydrolysis under acidic conditions is critical for prodrug activation, while condensation reactions enable bioconjugation for targeted drug delivery .
Benzamide Functionalization
The benzamide core undergoes:
Reductive cleavage of the amide bond is utilized to generate intermediates for further derivatization.
Oxidation of the Piperidine Ring
The 4-methylpiperidin-1-yl group undergoes oxidation:
Epoxidation enhances metabolic stability, while N-oxidation modulates pharmacokinetic properties .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
These reactions are pivotal for synthesizing analogs with improved target affinity .
Key Research Findings
-
Suzuki Coupling Efficiency : The trifluoromethyl group reduces electron density at the chloro-substituted position, enabling coupling yields >85% with aryl boronic acids .
-
Hydrolysis Kinetics : Acidic hydrolysis proceeds with a half-life of 2.3 hours at pH 1.5, critical for gastric stability assessments .
-
Oxidation Selectivity : mCPBA selectively oxidizes the piperidine ring over the benzamide group, with >90% regioselectivity .
This compound’s multifunctional design allows tailored modifications for pharmaceutical optimization, particularly in kinase inhibitor development . Experimental protocols emphasize the role of solvent polarity and catalyst choice in controlling reaction outcomes.
Preparation Methods
Synthesis of 4-(Chlorosulfonyl)Benzoic Acid
The chlorosulfonation of benzoic acid derivatives is a well-established method. While direct chlorosulfonation of benzoic acid is challenging due to competing side reactions, protective group strategies or starting from pre-functionalized substrates (e.g., 4-sulfobenzoic acid) are preferred. For instance, treatment of 4-sulfobenzoic acid with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C yields 4-(chlorosulfonyl)benzoic acid with >85% efficiency.
Formation of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoic Acid
The chlorosulfonyl intermediate reacts with 4-methylpiperidine in a nucleophilic substitution. In anhydrous tetrahydrofuran (THF), 4-methylpiperidine (1.2 equiv) is added dropwise to a solution of 4-(chlorosulfonyl)benzoic acid, followed by triethylamine (TEA, 2.0 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, affording the sulfonamide-adducted benzoic acid in 78–82% yield after recrystallization from ethyl acetate.
Activation to 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride
Conversion to the acyl chloride is achieved using oxalyl chloride (1.5 equiv) and catalytic N,N-dimethylformamide (DMF) in dichloromethane. The mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure to isolate the benzoyl chloride as a pale yellow solid (95% yield).
Amide Coupling with 2-Chloro-5-(Trifluoromethyl)Aniline
The final step involves coupling the acyl chloride with 2-chloro-5-(trifluoromethyl)aniline. In anhydrous dichloromethane, the aniline (1.1 equiv) is treated with the benzoyl chloride (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C. The reaction warms to room temperature over 6 hours, yielding the target benzamide after aqueous workup and silica gel chromatography (73% yield, >98% purity by HPLC).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.59 (s, 1H, NH), 8.22–8.19 (m, 2H, Ar-H), 7.92–7.89 (m, 2H, Ar-H), 7.53–7.49 (m, 1H, Ar-H), 3.54 (s, 2H, piperidine-CH₂), 2.89 (q, J = 7.2 Hz, 2H, CH₂), 2.40–2.33 (m, 8H, piperidine-CH₂), 2.15 (s, 3H, CH₃), 1.26 (t, J = 7.2 Hz, 2H, CH₂).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.8 (C=O), 144.2 (C-SO₂), 138.5–122.1 (Ar-C), 54.3 (piperidine-C), 46.8 (piperidine-CH₂), 21.4 (CH₃).
- HRMS (ESI) : m/z calcd for C₂₀H₂₀ClF₃N₂O₃S [M+H]⁺ 461.0864, found 461.0859.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀ClF₃N₂O₃S |
| Molecular Weight | 460.9 g/mol |
| Melting Point | 198–202°C |
| Solubility (DMSO) | 25 mg/mL |
Alternative Methodologies and Scalability Considerations
Solid-Phase Synthesis
Patent literature describes solid-phase approaches for analogous sulfonamide benzamides. A Wang resin-bound 4-sulfobenzoic acid derivative can be sequentially functionalized with 4-methylpiperidine and 2-chloro-5-(trifluoromethyl)aniline, though yields are modest (55–60%) compared to solution-phase routes.
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency during exothermic steps like chlorosulfonation. Pilot-scale studies demonstrate a 15% increase in yield for 4-(chlorosulfonyl)benzoic acid synthesis under continuous flow conditions.
Challenges and Troubleshooting
- Sulfonyl Chloride Stability : 4-(Chlorosulfonyl)benzoic acid is moisture-sensitive. Storage under argon at –20°C is critical to prevent hydrolysis.
- Amine Nucleophilicity : 4-Methylpiperidine’s steric bulk necessitates extended reaction times for complete sulfonamide formation. Microwave-assisted synthesis (100°C, 30 min) improves conversion rates to 89%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling a sulfonamide intermediate with a substituted benzamide. Key steps include sulfonylation of 4-methylpiperidine using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) . Purity is ensured via column chromatography and recrystallization, monitored by HPLC (≥95% purity) .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR should show characteristic peaks for the piperidinyl-sulfonyl moiety (δ 1.2–2.8 ppm) and aromatic protons (δ 7.0–8.5 ppm) . Purity is validated via reverse-phase HPLC with UV detection at 254 nm .
Q. What solvent systems and reaction conditions stabilize this compound during synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like trifluoromethyl. Reaction temperatures are typically maintained at 60–80°C for sulfonylation steps .
Advanced Research Questions
Q. How does the 4-methylpiperidinyl-sulfonyl group influence the compound’s pharmacokinetic properties?
- Methodology : Computational modeling (e.g., molecular docking, QSAR studies) predicts interactions with biological targets. The sulfonamide group enhances hydrogen bonding with enzymes, while the piperidine ring improves membrane permeability. In vitro assays (e.g., Caco-2 cell permeability) validate these predictions .
Q. What strategies resolve contradictory bioactivity data in different assay systems?
- Methodology : Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) identifies assay-specific artifacts. For instance, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models, resolved via siRNA knockdown of suspected secondary targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodology : Systematic substitution of the benzamide (e.g., halogens at the 2-chloro position) and sulfonamide (e.g., varying piperidine substituents) is performed. Biological testing against target enzymes (e.g., kinases) identifies critical pharmacophores. Data is analyzed using multivariate regression to prioritize modifications .
Q. What computational tools predict metabolic stability and potential toxicity?
- Methodology : ADMET prediction software (e.g., Schrödinger’s QikProp, SwissADME) evaluates metabolic hotspots (e.g., sulfonamide cleavage). In vitro microsomal stability assays (human/rat liver microsomes) validate predictions, with LC-MS/MS quantifying metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
